molecular formula C14H17NO4 B2969485 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide CAS No. 2034555-63-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide

Cat. No.: B2969485
CAS No.: 2034555-63-8
M. Wt: 263.293
InChI Key: RSEKUBZIOLGYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide is a synthetic organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzofuran-2,3-dione derivatives (oxidation), dihydrobenzofuran derivatives (reduction), and various substituted benzofuran derivatives (substitution) .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to cell death. Additionally, the compound’s ability to inhibit specific enzymes and pathways contributes to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-17-9-14(16)15-8-13(18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,13H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKUBZIOLGYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.